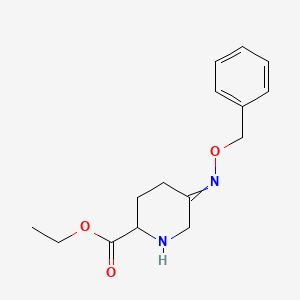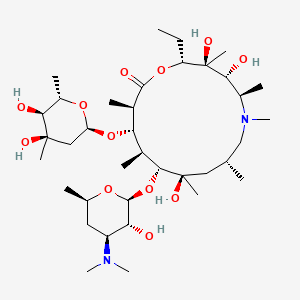
7-epi-Cefixime (Cefixime EP Impurity C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 7-epi-Cefixime, also known as Cefixime EP Impurity C or Cefixime 7-epimer, is the bacterial cell wall. It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
7-epi-Cefixime inhibits bacterial cell wall synthesis by binding to the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan synthesis pathway. By inhibiting this pathway, 7-epi-Cefixime prevents the formation of a complete and functional bacterial cell wall. This leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Pharmacokinetics
As an impurity and synthetic intermediate in the production of cefixime , it’s likely that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be similar to those of Cefixime.
Result of Action
The molecular and cellular effects of 7-epi-Cefixime’s action result in the inhibition of bacterial cell wall synthesis. This leads to cell lysis and the eventual death of the bacterial cell .
Analyse Biochimique
Biochemical Properties
7-epi-Cefixime plays a crucial role in biochemical reactions, particularly in the context of its parent compound, Cefixime. As an impurity, it is essential to understand its interactions with various enzymes, proteins, and other biomolecules. 7-epi-Cefixime interacts with bacterial penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. These interactions lead to the inhibition of cell wall synthesis, ultimately resulting in bacterial cell death . Additionally, 7-epi-Cefixime may interact with other proteins involved in bacterial metabolism, although these interactions are less well-characterized.
Cellular Effects
The effects of 7-epi-Cefixime on various types of cells and cellular processes are primarily observed in bacterial cells. 7-epi-Cefixime influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This compound can also impact cell signaling pathways, gene expression, and cellular metabolism in bacteria. For instance, the inhibition of cell wall synthesis can trigger stress response pathways and alter the expression of genes involved in cell wall maintenance and repair .
Molecular Mechanism
The molecular mechanism of action of 7-epi-Cefixime involves its binding interactions with bacterial penicillin-binding proteins. By binding to these proteins, 7-epi-Cefixime inhibits their enzymatic activity, preventing the cross-linking of peptidoglycan chains that are essential for cell wall integrity. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. Additionally, 7-epi-Cefixime may exert its effects through enzyme inhibition or activation and changes in gene expression related to cell wall synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-epi-Cefixime can change over time due to its stability and degradation. 7-epi-Cefixime is relatively stable under ambient conditions, but it may degrade over time, leading to a decrease in its potency. Long-term effects on cellular function, particularly in bacterial cells, can be observed in in vitro or in vivo studies. These effects may include the development of resistance mechanisms or changes in cellular metabolism in response to prolonged exposure to 7-epi-Cefixime .
Dosage Effects in Animal Models
The effects of 7-epi-Cefixime vary with different dosages in animal models. At lower doses, 7-epi-Cefixime may effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues or disruption of normal cellular processes. Threshold effects, where a specific dosage level is required to achieve a therapeutic effect, may also be observed in these studies .
Metabolic Pathways
7-epi-Cefixime is involved in metabolic pathways related to its parent compound, Cefixime. It interacts with enzymes and cofactors involved in the synthesis and degradation of bacterial cell wall components. These interactions can affect metabolic flux and metabolite levels, particularly in bacterial cells. The presence of 7-epi-Cefixime may also influence the activity of enzymes involved in antibiotic resistance mechanisms, such as beta-lactamases .
Transport and Distribution
The transport and distribution of 7-epi-Cefixime within cells and tissues are influenced by its interactions with transporters and binding proteins. In bacterial cells, 7-epi-Cefixime is transported across the cell membrane and accumulates in the periplasmic space, where it exerts its inhibitory effects on penicillin-binding proteins. The localization and accumulation of 7-epi-Cefixime can impact its efficacy and the development of resistance mechanisms .
Subcellular Localization
The subcellular localization of 7-epi-Cefixime is primarily within the periplasmic space of bacterial cells. This localization is crucial for its activity, as it allows 7-epi-Cefixime to interact with penicillin-binding proteins and inhibit cell wall synthesis. Targeting signals or post-translational modifications may direct 7-epi-Cefixime to specific compartments or organelles, enhancing its efficacy and reducing potential off-target effects .
Méthodes De Préparation
The synthesis of 7-epi-Cefixime involves several steps, starting from the core structure of CefiximeIndustrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification and isolation of this impurity .
Analyse Des Réactions Chimiques
7-epi-Cefixime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific functional groups targeted .
Applications De Recherche Scientifique
7-epi-Cefixime is primarily used in analytical method development and validation, particularly in the pharmaceutical industry. It serves as a reference standard for quality control and impurity profiling in the production of Cefixime. Additionally, it is used in research to study the stability and degradation pathways of cephalosporin antibiotics .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-epi-Cefixime include other impurities of Cefixime, such as:
- Cefixime EP Impurity A
- Cefixime EP Impurity B
- Cefixime EP Impurity D
These impurities share structural similarities with 7-epi-Cefixime but differ in specific functional groups and stereochemistry. The uniqueness of 7-epi-Cefixime lies in its specific stereochemical configuration and the presence of the carboxymethoxyimino group .
Propriétés
Numéro CAS |
108691-83-4 |
|---|---|
Formule moléculaire |
C16H15N5O7S2 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1 |
Clé InChI |
OKBVVJOGVLARMR-SGCUGGORSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérique |
C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)




![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)







